

# (-)-Vorozole: A Potent and Selective Tool for Aromatase Research

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Compound of Interest		
Compound Name:	Vorozole, (-)-	
Cat. No.:	B15185656	Get Quote

Application Note & Protocols

### Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. It catalyzes the aromatization of the A-ring in androgens like androstenedione and testosterone to produce estrone and estradiol, respectively. This process is a crucial step in estrogen biosynthesis and plays a significant role in various physiological processes, including sexual development. Aromatase is expressed in numerous tissues, such as the gonads, brain, adipose tissue, and placenta. Its activity and expression are implicated in the pathophysiology of estrogen-dependent diseases, most notably breast cancer. Consequently, aromatase inhibitors are vital therapeutic agents and indispensable research tools for investigating the biological roles of estrogens.

(-)-Vorozole (formerly R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective, non-steroidal competitive inhibitor of aromatase. It functions by binding reversibly to the cytochrome P450 heme moiety of the enzyme. Its high potency and specificity make it an excellent tool compound for a wide range of applications in aromatase research, from in vitro enzyme kinetics to in vivo preclinical models. This document provides detailed information, quantitative data, and experimental protocols for utilizing (-)-vorozole in a research setting.

### **Mechanism of Action**







(-)-Vorozole is a third-generation triazole-based aromatase inhibitor. The triazole group in its structure facilitates its binding to the heme iron atom within the active site of the cytochrome P450 aromatase enzyme, competitively inhibiting the binding of the natural androgen substrates. This reversible inhibition effectively blocks the estrogen biosynthesis pathway. The specificity of vorozole is a key advantage; it shows a significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis, ensuring that its effects are primarily mediated through the targeted inhibition of aromatase.

## **Quantitative Data: Inhibitory Potency and Selectivity**

(-)-Vorozole demonstrates high potency against aromatase from different sources and selectivity over other cytochrome P450 enzymes.



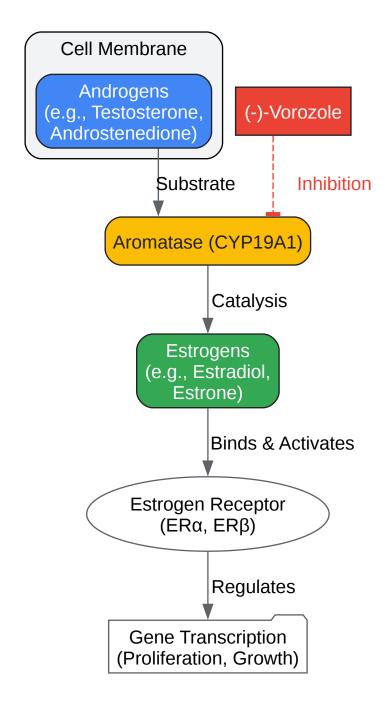
Target Enzyme	System / Species	Parameter	Value	Reference
Aromatase (CYP19A1)	Human Placental	IC50	1.38 nM	
Aromatase (CYP19A1)	Rat Ovarian Granulosa Cells	IC50	0.44 nM	
Aromatase (CYP19A1)	Rat Ovarian Granulosa Cells	IC50	1.4 ± 0.5 nM	
Aromatase (CYP19A1)	Recombinant Human	IC50	4.17 nM	
Aromatase (CYP19A1)	-	Ki	0.7 nM	
CYP1A1	Human Liver Microsomes	IC50	0.469 μΜ	
CYP1A2	Human Liver Microsomes	IC50	321 μΜ	
CYP2A6	Human Liver Microsomes	IC50	24.4 μΜ	_
CYP3A4	Human Liver Microsomes	IC50	98.1 μΜ	

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

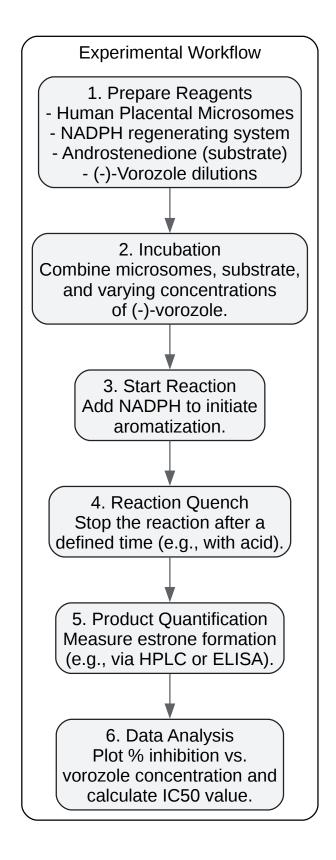
# Signaling Pathways and Experimental Workflows Aromatase-Mediated Estrogen Signaling

The following diagram illustrates the central role of aromatase in converting androgens to estrogens, which in turn activate estrogen receptors, and the point of inhibition by (-)-vorozole.









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